(4-Nitrophenyl)hydrazine monohydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Nitrophenyl)hydrazine monohydrochloride can be synthesized from 4-nitroaniline through a two-step process . In the first step, 4-nitroaniline is dissolved in concentrated hydrochloric acid and cooled to 0°C. Sodium nitrite is then added dropwise to the reaction mixture, which is stirred for 1 hour in an ice bath. In the second step, stannous chloride is added to the diazonium reaction mixture, and the reaction is stirred at 0°C for 2 hours. The resulting yellow-orange precipitate is collected, washed with ice-cold water, and dried under vacuum to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)hydrazine monohydrochloride undergoes various types of chemical reactions, including reduction, substitution, and nucleophilic addition .
Common Reagents and Conditions
Substitution: It can participate in substitution reactions with electrophiles under acidic or basic conditions.
Nucleophilic Addition: The compound can react with aldehydes or ketones to form hydrazones, which can further undergo reduction to alkanes in the presence of a base and heat.
Major Products Formed
Scientific Research Applications
(4-Nitrophenyl)hydrazine monohydrochloride has a wide range of applications in scientific research :
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential anticancer activity and is being investigated for its therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)hydrazine monohydrochloride involves its interaction with molecular targets such as enzymes and proteins . The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . The pathways involved in its mechanism of action include reduction and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but without the hydrochloride group.
Phenylhydrazine: Lacks the nitro group, making it less reactive in certain reactions.
2-Nitrophenylhydrazine: Has the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
Its ability to undergo multiple types of reactions and form stable products makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
amino-(4-nitrophenyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWXDCOPVYATOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[NH2+]N)[N+](=O)[O-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-16-3 (Parent) | |
Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
189.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-99-7 | |
Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (4-nitrophenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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